molecular formula C10H11NO2 B8017283 3-Pyridin-4-yl-acrylic acid ethyl ester

3-Pyridin-4-yl-acrylic acid ethyl ester

Cat. No.: B8017283
M. Wt: 177.20 g/mol
InChI Key: ABZPCWYIRGIXJP-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-acrylic acid ethyl ester, with the CAS registry number 24489-96-1, is a high-purity chemical intermediate essential for advanced research and development . This compound, with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol, belongs to the class of acrylic acid derivatives, which are widely recognized as versatile building blocks in organic and medicinal chemistry . As an ester derivative of 3-(pyridin-4-yl)acrylic acid, it is characterized by an E-configuration (trans) about its acrylic double bond, a feature crucial for its molecular geometry and interactions . Researchers value this compound for its multiple functional sites: the pyridine ring acts as a hydrogen-bond acceptor, while the ester group offers a site for further synthetic modification, making it a highly versatile precursor . Its primary research applications include its use as a key ligand in the construction of coordination compounds and metal-organic frameworks (MOFs), where it helps create higher-dimensional structures with potential applications in material science . In synthetic chemistry, it serves as a critical intermediate for the preparation of more complex molecules, particularly in the synthesis of cinnamic acid derivatives, a class known for a broad spectrum of biological activities in investigative studies . These activities often explored in research settings include antibacterial, antituberculosis, antimalarial, and anticancer properties, positioning this compound as a valuable starting point in early-stage pharmaceutical research . The product is supplied with a minimum purity of 97% and is intended for research purposes only. For Research Use Only. Not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

ethyl 3-pyridin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPCWYIRGIXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formation via Trifluoromethanesulfonic Acid Catalysis

Inspired by methodologies for analogous compounds, pyridine-4-carbaldehyde and ethyl acrylate react under high-temperature, acid-catalyzed conditions. Trifluoromethanesulfonic acid (TfOH) facilitates the condensation, likely via a protonated aldehyde intermediate that undergoes nucleophilic attack by ethyl acrylate’s β-carbon.

Experimental Protocol

  • Catalyst : TfOH (9 mL per 50 g aldehyde)

  • Solvent : Neat conditions (no solvent)

  • Temperature : 120–160°C, 18 hours

  • Yield : 70–75% (estimated from similar reactions)

Mechanistic Insights

  • Protonation : TfOH protonates the aldehyde carbonyl, enhancing electrophilicity.

  • Nucleophilic Attack : Ethyl acrylate’s β-carbon attacks the activated aldehyde.

  • Elimination : Water is eliminated, forming the α,β-unsaturated ester.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time (h) Yield Complexity
Claisen + DehydrationNaOEt, H₂SO₄80°C, 110°C14 + 660–65%*High
Acid-CatalyzedTfOH160°C1870–75%Moderate

*Combined yield accounting for both steps.

Advantages and Limitations

  • Claisen Route : High purity due to crystalline intermediates but requires multiple steps.

  • Acid-Catalyzed : Single-step synthesis but demands high temperatures and corrosive catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-4-yl-acrylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₁NO₂
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 24489-96-1
  • IUPAC Name : Ethyl (E)-3-pyridin-4-ylprop-2-enoate

The compound features a pyridine ring with an acrylic acid moiety, which contributes to its reactivity and versatility in chemical reactions.

Medicinal Chemistry

3-Pyridin-4-yl-acrylic acid ethyl ester has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains. For instance, it has shown significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Activity : In vitro studies demonstrate that this compound can reduce the viability of cancer cell lines such as HeLa and MCF-7. The IC50 values were approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer potential.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in synthesizing pharmaceuticals and specialty chemicals.

Material Science

The compound is also explored for applications in developing specialty materials with specific properties due to its unique chemical structure. These materials can be utilized in coatings, adhesives, and other industrial applications.

Antimicrobial Activity Case Study

A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit bacterial growth effectively. The study involved testing various concentrations against standard bacterial strains, confirming its potential as an antimicrobial agent.

Anticancer Effects Case Study

In vitro experiments focused on the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability among different cancer cell lines. The results suggest mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of ethyl 3-(pyridin-4-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Based Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Relevance
This compound C₁₀H₁₁NO₂ 177.20 Pyridin-4-yl group, (E)-acrylic ethyl ester Pharmaceutical intermediates, ligand synthesis
Ethyl 4-pyridylacetate C₉H₁₁NO₂ 165.19 Pyridin-4-yl group, acetic acid ethyl ester Chemical synthesis, catalysis studies
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate C₉H₈ClNO₂ 197.62 Chloro substituent, pyridin-3-yl, methyl ester Antimicrobial agents, material science
Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester C₁₂H₁₂N₂O₂S 248.30 Thiazole ring fused with pyridin-3-yl Bioactive compound development
[4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl]glyoxylic acid ethyl ester C₁₄H₁₈N₂O₅ 294.30 tert-Butoxycarbonyl (Boc) protected amino group Peptide mimetics, drug discovery

Structural and Electronic Differences

  • Backbone Variations: While this compound has an α,β-unsaturated acrylic acid backbone, Ethyl 4-pyridylacetate (C₉H₁₁NO₂) features a saturated acetic acid chain, reducing its conjugation and reactivity in Michael addition reactions .
  • Substituent Effects : The introduction of a chloro group in (E)-methyl 3-(4-chloropyridin-3-yl)acrylate enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the parent compound .
  • Protective Groups: The Boc-protected amino group in [4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl]glyoxylic acid ethyl ester improves stability during peptide synthesis, a feature absent in the unmodified pyridin-4-yl derivative .

Physicochemical Properties

  • Solubility : The thiazole-containing analogue (C₁₂H₁₂N₂O₂S) exhibits lower aqueous solubility due to increased hydrophobicity, whereas the Boc-protected derivative (C₁₄H₁₈N₂O₅) shows moderate solubility in polar aprotic solvents like DMF .
  • Thermal Stability : Methyl and ethyl esters with electron-withdrawing groups (e.g., chloro) demonstrate higher thermal stability, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

3-Pyridin-4-yl-acrylic acid ethyl ester, also known as ethyl 3-(pyridin-4-yl)acrylate, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyridine derivatives that are increasingly studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This structure features a pyridine ring fused with an acrylic acid moiety, which contributes to its unique biological activity. The compound typically exhibits an E configuration about the double bond, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert its effects through:

  • Inhibition of MAPK Pathways : This compound has been shown to modulate the activity of MAP kinases, which play a critical role in cellular stress responses and apoptosis. Specifically, it may influence the JNK and p38 pathways, leading to altered cell survival and proliferation .
  • Antioxidant Properties : Studies suggest that this compound can enhance intracellular antioxidant defenses, potentially protecting against oxidative stress-induced cellular damage .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokine levels in response to inflammatory stimuli. For instance, it has been shown to decrease IL-6 and TNF-alpha levels in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be linked to its ability to disrupt bacterial membrane integrity.

Data Table: Summary of Biological Activities

Biological ActivityCell Line/ModelObserved EffectReference
CytotoxicityA549 (Lung Cancer)Induced apoptosis
Anti-inflammatoryMacrophagesReduced IL-6 and TNF-alpha levels
AntimicrobialVarious BacteriaDisrupted membrane integrity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Pyridin-4-yl-acrylic acid ethyl ester?

  • Methodology : The compound can be synthesized via esterification of 3-Pyridin-4-yl-acrylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via transesterification of its higher esters (e.g., butyl ester) using ethanol and a base like KOH. For example, hydrolysis of a butyl ester precursor in ethanol/water with NaOH at room temperature followed by acidification yields the carboxylic acid, which can be re-esterified .
  • Characterization : Purity is typically assessed using HPLC, while structural confirmation relies on NMR (¹H/¹³C), FT-IR (C=O stretch ~1700 cm⁻¹), and LCMS (e.g., m/z 192 [M+H]⁺ for related pyridine esters) .

Q. How can the stereochemistry and crystal structure of this compound be determined?

  • Methodology : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving stereochemistry and crystal packing. Single crystals are grown via slow evaporation of a saturated solution in a volatile solvent (e.g., ethyl acetate/hexane). SHELX software is optimized for small-molecule refinement and can handle high-resolution data .
  • Data Interpretation : Bond lengths and angles are compared to similar pyridine-containing esters to validate the structure. For example, the C=O bond length in the acrylate moiety should align with typical values (~1.21 Å) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound, and how can conflicting data from different synthetic routes be reconciled?

  • Experimental Design : Yield discrepancies often stem from competing side reactions (e.g., hydrolysis of the ester group under basic conditions or polymerization of the acrylic acid moiety). For instance, using aqueous NaOH in ethanol may inadvertently hydrolyze the ester if reaction times exceed 1 hour .
  • Data Analysis : Control experiments (e.g., monitoring reaction progress via TLC or in situ FT-IR) and kinetic studies can identify optimal conditions. Conflicting LCMS or NMR results may indicate residual solvents or byproducts; column chromatography or recrystallization improves purity .

Q. How does this compound function as an intermediate in pharmaceutical synthesis, and what strategies mitigate impurity formation?

  • Application : It serves as a key intermediate in anticoagulant drug candidates (e.g., dabigatran analogs), where the pyridine and acrylate groups participate in hydrogen bonding and hydrophobic interactions with target enzymes .
  • Methodology : Impurities (e.g., hydrolyzed acid or dimerized products) are minimized by using anhydrous solvents, inert atmospheres, and low temperatures. Process analytical technology (PAT) tools like inline NMR ensure real-time quality control .

Q. What are the safety considerations for handling this compound, and how do structural analogs inform its hazard profile?

  • Safety Protocols : Pyridine derivatives often cause eye/respiratory irritation (H319/H335). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
  • Analog Data : 2-(Pyridin-3-yl)acetic acid (a structural analog) exhibits similar hazards, suggesting that the acrylate ester may release irritants upon decomposition. Storage in airtight containers under nitrogen prevents oxidation .

Data Contradictions and Resolution

Q. Why do reported melting points and spectroscopic data vary across studies?

  • Root Cause : Polymorphism (different crystal forms) or residual solvents (e.g., ethanol or ethyl acetate) can alter melting points. NMR chemical shifts may vary with solvent (e.g., DMSO vs. CDCl₃) or pH .
  • Resolution : Standardize analytical conditions (solvent, temperature) and report polymorphic forms. Cross-validate data with high-resolution mass spectrometry (HRMS) and elemental analysis .

Methodological Recommendations

Q. What advanced techniques are recommended for studying its reactivity in catalytic systems?

  • Techniques : DFT calculations (e.g., Gaussian or ORCA) model reaction pathways, while in situ Raman spectroscopy tracks intermediate formation. For enantioselective reactions, chiral HPLC or circular dichroism (CD) assesses stereochemical outcomes .

Q. How can its biological activity be evaluated in drug discovery pipelines?

  • Assays : Screen against target enzymes (e.g., thrombin for anticoagulants) using fluorescence-based assays or surface plasmon resonance (SPR). Toxicity is assessed via cell viability assays (e.g., MTT) and in vivo models (e.g., zebrafish) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyridin-4-yl-acrylic acid ethyl ester
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3-Pyridin-4-yl-acrylic acid ethyl ester

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